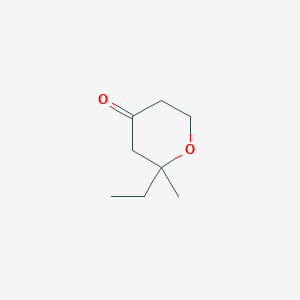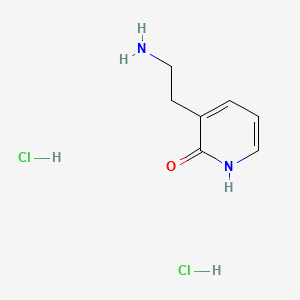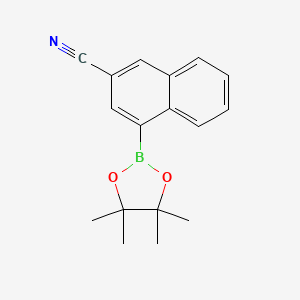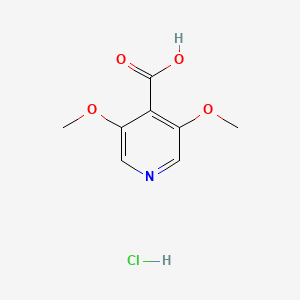
3,5-Dimethoxypyridine-4-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is an organic compound with the molecular formula C8H9NO4·HCl It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 3 and 5 positions and a carboxylic acid group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride typically involves the methoxylation of pyridine derivatives followed by carboxylation. One common method involves the reaction of 3,5-dimethoxypyridine with carbon dioxide under high pressure and temperature in the presence of a catalyst to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dimethoxypyridine-4-carboxaldehyde or 3,5-dimethoxypyridine-4-carboxylic acid.
Reduction: Formation of 3,5-dimethoxypyridine-4-methanol or 3,5-dimethoxypyridine-4-carboxaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-dimethoxypyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
3,5-Dimethoxypyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Carboxypyridine: Lacks the methoxy groups, resulting in different chemical and biological properties.
3,5-Dimethoxybenzoic Acid: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness: 3,5-Dimethoxypyridine-4-carboxylic acid hydrochloride is unique due to the presence of both methoxy and carboxylic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H10ClNO4 |
|---|---|
Peso molecular |
219.62 g/mol |
Nombre IUPAC |
3,5-dimethoxypyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO4.ClH/c1-12-5-3-9-4-6(13-2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H |
Clave InChI |
RHJFQYOHZVCXLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1C(=O)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



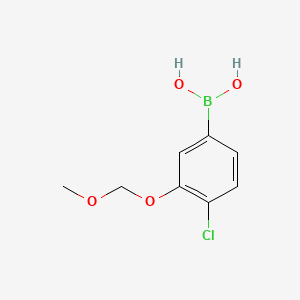
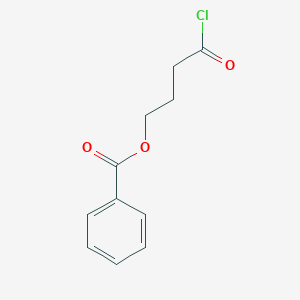


![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
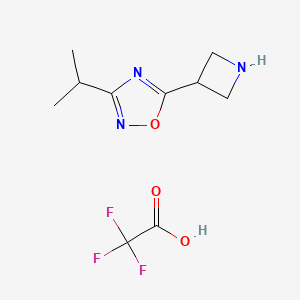
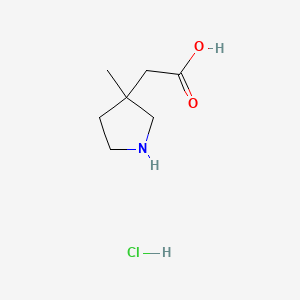
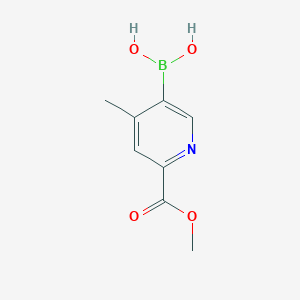
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)
